Tritert-butylsilicon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

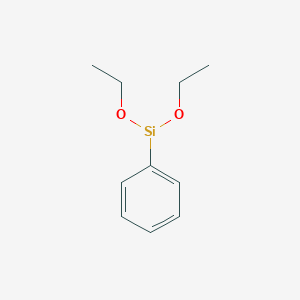

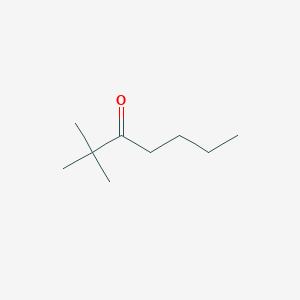

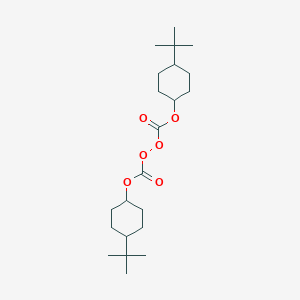

Tritert-butylsilicon compounds are a class of organosilicon compounds characterized by the presence of silicon atoms bonded to three tert-butyl groups. These compounds exhibit strong intramolecular steric interactions due to the bulky tert-butyl substituents, which significantly influence their chemical behavior and properties .

Synthesis Analysis

The synthesis of tri-tert-butylsilane, a representative of this compound compounds, can be achieved through the reaction of t-butyllithium with silicon halides such as HSiCl3 or HSiF3 . Additionally, tri-tert-butylsilane can undergo further reactions to form various derivatives. For example, it reacts with halogens to yield tri-tert-butylhalosilanes and with SO3 to form bis(tri-tert-butylsilyl) sulfate . The synthesis of these compounds is often challenged by the strong steric hindrance, which can prevent the formation of certain expected products or lead to alternative reaction pathways .

Molecular Structure Analysis

The molecular structure of this compound compounds is significantly influenced by the bulky tert-butyl groups. For instance, an X-ray structure determination of a bis(tri-tert-butylsilyl)-substituted ethene revealed unusual bond angles and elongated Si-C bonds, indicative of the steric strain within the molecule . These structural features are a common theme in the chemistry of this compound compounds and play a crucial role in their reactivity and physical properties .

Chemical Reactions Analysis

This compound compounds participate in a variety of chemical reactions. The reactivity of tri-tert-butylsilane with pseudohalides, for example, is facilitated by the use of crown ethers, leading to the formation of tri-tert-butylsilicon pseudohalides . The steric hindrance also affects the reactivity towards nucleophiles, making such reactions less readily to proceed . Furthermore, the attempted synthesis of long-living tri-tert-butylsilyl radicals and direct observation of tri-tert-butylsilicenium ions were unsuccessful, likely due to the strong intramolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound compounds are largely dictated by the steric bulk of the tert-butyl groups. These groups can lead to overcrowded molecules with strong intramolecular steric interactions, as seen in compounds like 1,1,3,3-tetra-tert-butyldisiloxane-1,3-diol and penta-tert-butyldisiloxanol . The presence of these bulky substituents can also hinder the formation of certain compounds or lead to unexpected products due to the steric demands during synthesis .

Scientific Research Applications

Stereoselective Synthesis of Vinylsilanes

Tri-tert-butylphosphinegold(I) demonstrates significant utility in the sila-Cope rearrangement of acetylenic allylsilanes, facilitating the stereoselective synthesis of vinylsilanes. Utilizing phenol as a nucleophile in this process yields trisubstituted olefins through transition-metal-catalyzed cross-coupling reactions, showcasing the importance of tri-tert-butylsilicon compounds in precise organic synthesis (Horino, Luzung, & Toste, 2006).

Photochemical Isomerization

Tri-tert-butylsilicon plays a pivotal role in the photochemical isomerization of cyclotrisilenes. For instance, irradiation of 1,3,3-tris(tert-butyldimethylsilyl)-2-[tris(tert-butyldimethylsilyl)silyl]cyclotrisilene results in high-yield isomerization, forming hexakis(tert-butyldimethylsilyl)bicyclo[1.1.0]tetrasilane. This process, often followed by further thermal isomerization to cyclotetrasilenes, underscores the compound's potential in synthetic and materials chemistry (Iwamoto, Tamura, Kabuto, & Kira, 2003).

Lattice-Framework Disilene

The reduction of tri-tert-butyl-3-(tribromosilyl)cyclopropene results in a unique lattice-framework disilene. This structure exhibits fascinating reactivity, engaging in various reactions with methanol, halides, and acetylenes to produce methoxysilane, dihalosilanes, and silacyclopropenes respectively. These interactions spotlight the versatility of tri-tert-butylsilicon derivatives in the realm of organosilicon chemistry (Tsutsui et al., 2005).

Silyl and Germyl Radicals

Tri-tert-butylsilicon compounds are integral to the formation of stable silyl and germyl radicals, which are notable for their planar geometry and lack of stabilization by pi-conjugation. These radicals, characterized by their unique ESR spectra and reactivity, are essential for understanding radical chemistry in heavier Group 14 elements (Sekiguchi et al., 2002).

Mechanism of Action

Target of Action

Tritert-butylsilicon, also known as Tri-t-butylsilane, is a silicon compound

Mode of Action

It’s known that this compound contains three tert-butoxy groups and a rare Si–S–H functional group . This suggests that it may act as a hydrogen donor in radical chain reactions . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its potential role as a hydrogen donor in radical chain reactions , it could be involved in various biochemical processes.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented in the available literature. Understanding these properties is crucial for assessing the compound’s bioavailability. Future studies should focus on characterizing the pharmacokinetic profile of this compound .

Result of Action

Given its potential role as a hydrogen donor in radical chain reactions , it might influence various cellular processes.

properties

InChI |

InChI=1S/C12H27Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDLEZMOAXZZNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423069 |

Source

|

| Record name | Tritert-butylsilicon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18159-55-2 |

Source

|

| Record name | Tritert-butylsilicon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-t-butylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)

![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)